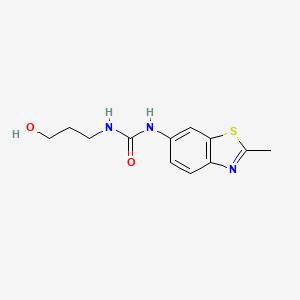
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, also known as MPYC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPYC is a pyridine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide exerts its effects through various mechanisms, including the inhibition of enzymes such as tyrosine kinases and the modulation of neurotransmitter systems such as the dopamine system. 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has also been shown to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the induction of apoptosis. 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments is its ability to modulate various systems, making it a versatile compound for studying various biological processes. However, one limitation is that 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, including the development of new drugs based on its structure, the exploration of its potential as a treatment for Parkinson's disease and other neurological disorders, and the study of its effects on other biological processes such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide and its potential applications in various fields.
Synthesemethoden
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 6-methyl-2-pyridinecarboxylic acid with pyridine-3-methanol in the presence of coupling agents such as EDC and DMAP. The resulting compound can then be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been widely used in scientific research for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been studied for its effects on the dopamine system and its potential as a treatment for Parkinson's disease. In cancer research, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-2-6-12(16-10)13(17)15-9-11-5-3-7-14-8-11/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVRYLFPIJBQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)


![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)
![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)